4-Amino-3-benzylbutanoic acid hydrochloride

GABA analog Lipophilicity SAR

4-Amino-3-benzylbutanoic acid hydrochloride (CAS 1629022-58-7) is a γ-aminobutyric acid (GABA) analog characterized by a benzyl substituent at the C3 position of the butanoic acid backbone, distinguishing it from the widely studied phenyl analog (Phenibut, CAS 1078-21-3). It has a molecular formula of C11H16ClNO2 and a molecular weight of 229.70 g/mol.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7
CAS No. 1629022-58-7
Cat. No. B2570115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-benzylbutanoic acid hydrochloride
CAS1629022-58-7
Molecular FormulaC11H16ClNO2
Molecular Weight229.7
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CC(=O)O)CN.Cl
InChIInChI=1S/C11H15NO2.ClH/c12-8-10(7-11(13)14)6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
InChIKeyKVXYHBRBRDIKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3-benzylbutanoic acid hydrochloride (CAS 1629022-58-7): A Structurally Differentiated GABA Analog for CNS Research


4-Amino-3-benzylbutanoic acid hydrochloride (CAS 1629022-58-7) is a γ-aminobutyric acid (GABA) analog [1] characterized by a benzyl substituent at the C3 position of the butanoic acid backbone, distinguishing it from the widely studied phenyl analog (Phenibut, CAS 1078-21-3) [2]. It has a molecular formula of C11H16ClNO2 and a molecular weight of 229.70 g/mol [1]. The compound is supplied as a racemic hydrochloride salt with a typical purity of 95% . Its computed logP of 1.70 (HCl salt) and 5 rotatable bonds [1] indicate distinct physicochemical properties relative to its closest in-class analogs.

Why 4-Amino-3-benzylbutanoic acid hydrochloride Cannot Be Replaced by Generic GABA Analogs


GABA analogs with C3 aromatic substituents exhibit profound differences in receptor binding affinity, selectivity, and pharmacokinetics depending on the nature of the substituent [1]. The benzyl group (CH2-Ph) in 4-Amino-3-benzylbutanoic acid hydrochloride introduces an additional methylene spacer compared to the phenyl analog (Phenibut), increasing conformational flexibility (5 vs. 4 rotatable bonds) [2][3] and modifying lipophilicity (computed logP 1.70 vs. 2.71 for the HCl salts) [4]. Such structural differences are known to translate into altered GABAB receptor activation profiles and blood-brain barrier penetration [1]. Consequently, generic substitution of this benzyl analog with Phenibut, Baclofen, or F-Phenibut without experimental validation risks confounding pharmacological outcomes in CNS research.

4-Amino-3-benzylbutanoic acid hydrochloride: Quantitative Head-to-Head Differentiation Evidence


Structural Differentiation: Benzyl vs. Phenyl Substituent Alters LogP and Conformational Flexibility

The target compound bears a benzyl substituent (CH2-Ph) at C3, whereas the closest analog Phenibut has a phenyl group. This results in a computed logP of 1.70 for the target HCl salt compared to 2.71 for Phenibut HCl [1], indicating lower lipophilicity. Rotatable bond count is 5 for the target [2] versus 4 for Phenibut [3], reflecting greater conformational flexibility.

GABA analog Lipophilicity SAR Conformational analysis

Procurement Cost Differentiation: Specialized Research Tool with Higher Acquisition Cost

The benzyl analog is a specialized research chemical with limited commercial availability. Its acquisition cost is approximately 50-fold higher than the widely available Phenibut. AKSci lists the target compound at $1,256 per gram (95% purity) , while Phenibut hydrochloride (98% purity) is listed at $25 per gram from the same supplier .

Procurement Cost analysis Research chemical Supply chain

GABAB Receptor Affinity: Class-Level Inference from Structural Analogs

Direct binding data for 4-Amino-3-benzylbutanoic acid hydrochloride at GABAB receptors are not publicly available. However, structural analogs with C3 aromatic substituents show a clear SAR trend: (S)-Baclofen (4-chloro-phenyl) exhibits an IC50 of 1,770 nM, Phenibut (phenyl) exhibits a Ki of 177,000 nM , and the benzofuran analog (4-Amino-3-benzofuran-2-yl-butyric acid) demonstrates enhanced potency [1]. The benzyl group of the target compound, with its additional methylene spacer, is predicted to occupy a distinct hydrophobic pocket volume relative to phenyl, plausibly yielding intermediate GABAB affinity.

GABAB receptor Binding affinity SAR Class comparison

Molecular Weight and Salt Form Differentiation for Analytical Method Development

The hydrochloride salt of 4-amino-3-benzylbutanoic acid has a molecular weight of 229.70 g/mol [1], compared to 215.68 g/mol for Phenibut HCl [2]. This 14 Da mass difference, corresponding to the additional methylene unit, allows unambiguous differentiation by mass spectrometry in complex biological matrices, making the compound suitable as an internal standard or reference material for quantitative LC-MS/MS methods targeting GABA analogs.

Analytical chemistry LC-MS Method development Reference standard

Validated Application Scenarios for 4-Amino-3-benzylbutanoic acid hydrochloride


Structure-Activity Relationship (SAR) Studies of GABAergic Ligands

The benzyl substituent at C3 provides a distinct steric and electronic profile compared to phenyl (Phenibut) or 4-chlorophenyl (Baclofen). Researchers investigating the hydrophobic pocket tolerance of GABAB or GABA-A receptors can use this compound to systematically probe the effect of an extended aromatic substituent, as evidenced by the logP shift from 2.71 (phenyl) to 1.70 (benzyl) [1] and the additional rotational degree of freedom [2].

Internal Standard for Bioanalytical LC-MS/MS Assays of Phenibut and Related GABA Analogs

With a molecular weight 14 Da higher than Phenibut [3] and distinct chromatographic retention properties due to its lower lipophilicity (logP 1.70 vs. 2.71) [1], this benzyl analog serves as an ideal internal standard that avoids co-elution or mass overlap with the target analyte in quantitative assays of biological samples.

Comparative Pharmacokinetic Profiling of GABA Analog Brain Penetration

The reduced logP of the benzyl analog relative to Phenibut enables comparative studies on how lipophilicity modulates blood-brain barrier permeation within the same structural class. This application is supported by the well-documented logP difference [1] and extensive prior literature demonstrating that brain uptake of GABA analogs is logP-dependent [4].

Quote Request

Request a Quote for 4-Amino-3-benzylbutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.